

Part 1: Cyclo(His-Pro) (CHP) - A Mammalian Neuropeptide

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Compound of Interest

Compound Name: CEP dipeptide 1

Cat. No.: B612708

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Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide derived from the metabolism of Thyrotropin-Releasing Hormone (TRH).^{[1][2]} It is ubiquitously found in the central nervous system (CNS) and other tissues, where it exerts a range of neuromodulatory and protective effects.^{[1][2]} Due to its stability and ability to cross the blood-brain barrier, both its endogenous functions and the effects of its exogenous administration are of significant research interest.^[1]

Core Biological Effects: Endogenous vs. Exogenous

Endogenous CHP is involved in the regulation of various physiological processes. Exogenous administration of CHP has been shown to elicit potent protective effects, particularly against oxidative stress and neuroinflammation, largely by modulating the Nrf2-NF-κB signaling axis.

Data Presentation: Quantitative Effects of Exogenous Cyclo(His-Pro)

The following table summarizes the quantitative effects of exogenously applied CHP from in vitro studies.

| Cell Line | Stressor | CHP Concentration (μM) | Measured Effect | Quantitative Result | Reference |
|--------------------|-------------------------------|------------------------|----------------------------|--|-----------|
| PC12 | H ₂ O ₂ | 50 | Cell Viability | Prevented H ₂ O ₂ -induced cell death | |
| PC12 | H ₂ O ₂ | 50 | ROS Production | Fully prevented H ₂ O ₂ -induced increase in ROS | |
| PC12 | H ₂ O ₂ | 50 | GSH Depletion | Fully prevented H ₂ O ₂ -induced decrease in GSH | |
| PC12 | Paraquat | Not Specified | NF-κB Nuclear Accumulation | Inhibited paraquat-induced NF-κB accumulation | |
| BV-2 (Microglia) | LPS | Not Specified | NO and ROS Generation | Reduced LPS-induced NO and ROS generation | |
| SOD1G93A Microglia | LPS | 50 or 200 | Cell Viability | Increased cell viability after LPS exposure | |

Signaling Pathways

The primary mechanism of action for CHP's protective effects involves the modulation of the Nrf2 and NF- κ B signaling pathways. CHP promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This activation of the Nrf2 pathway can subsequently inhibit the pro-inflammatory NF- κ B pathway.

Visualization: Cyclo(His-Pro) Signaling Pathway

Caption: Cyclo(His-Pro) signaling cascade.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in PC12 Cells

This protocol outlines the methodology to assess the cytoprotective effects of CHP against an oxidative stressor in a neuronal cell line.

1. Cell Culture and Plating:

- Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Plate PC12 cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.

2. CHP Pre-treatment:

- Prepare a stock solution of Cyclo(His-Pro) in sterile phosphate-buffered saline (PBS).
- Treat the cells with 50 μ M CHP for 24 hours prior to inducing stress. Include a vehicle control (PBS alone).

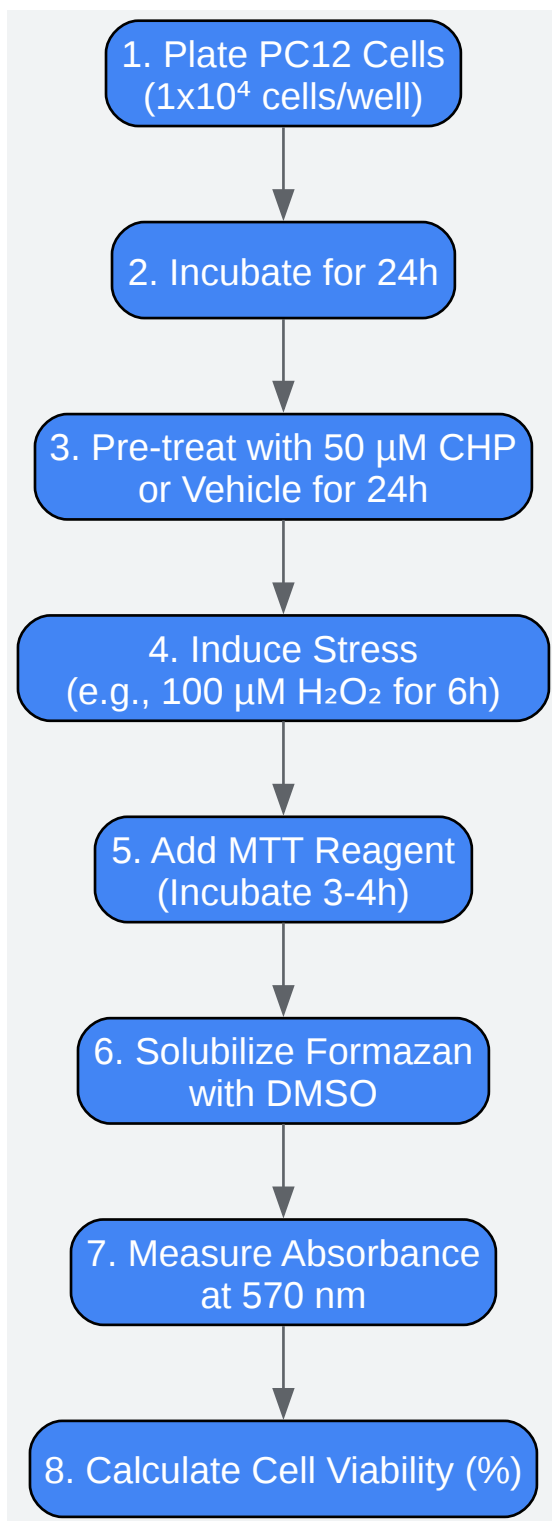
3. Induction of Oxidative Stress:

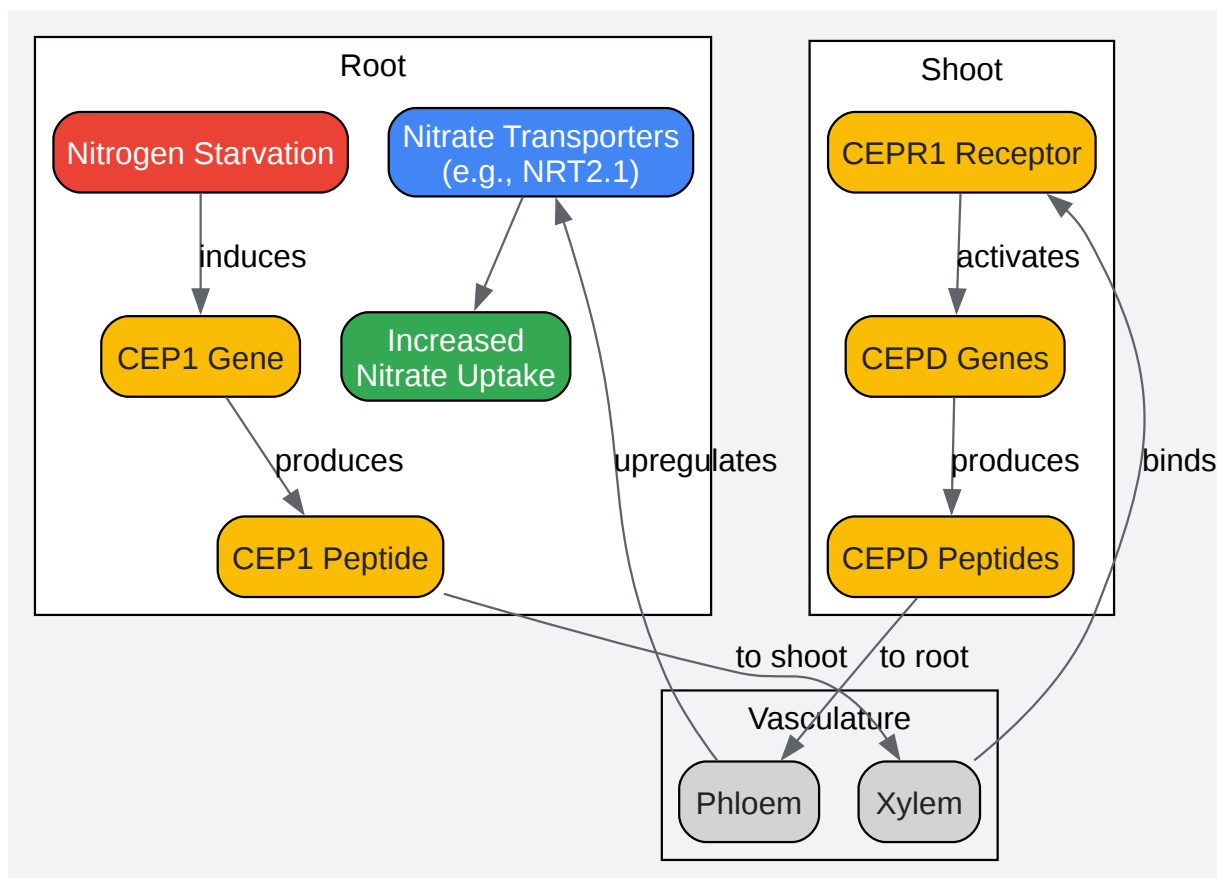
- Prepare fresh hydrogen peroxide (H₂O₂) solution in serum-free medium.
- After the 24-hour CHP pre-treatment, remove the medium and expose the cells to various concentrations of H₂O₂ (e.g., 100-500 μ M) for a defined period (e.g., 6 hours).

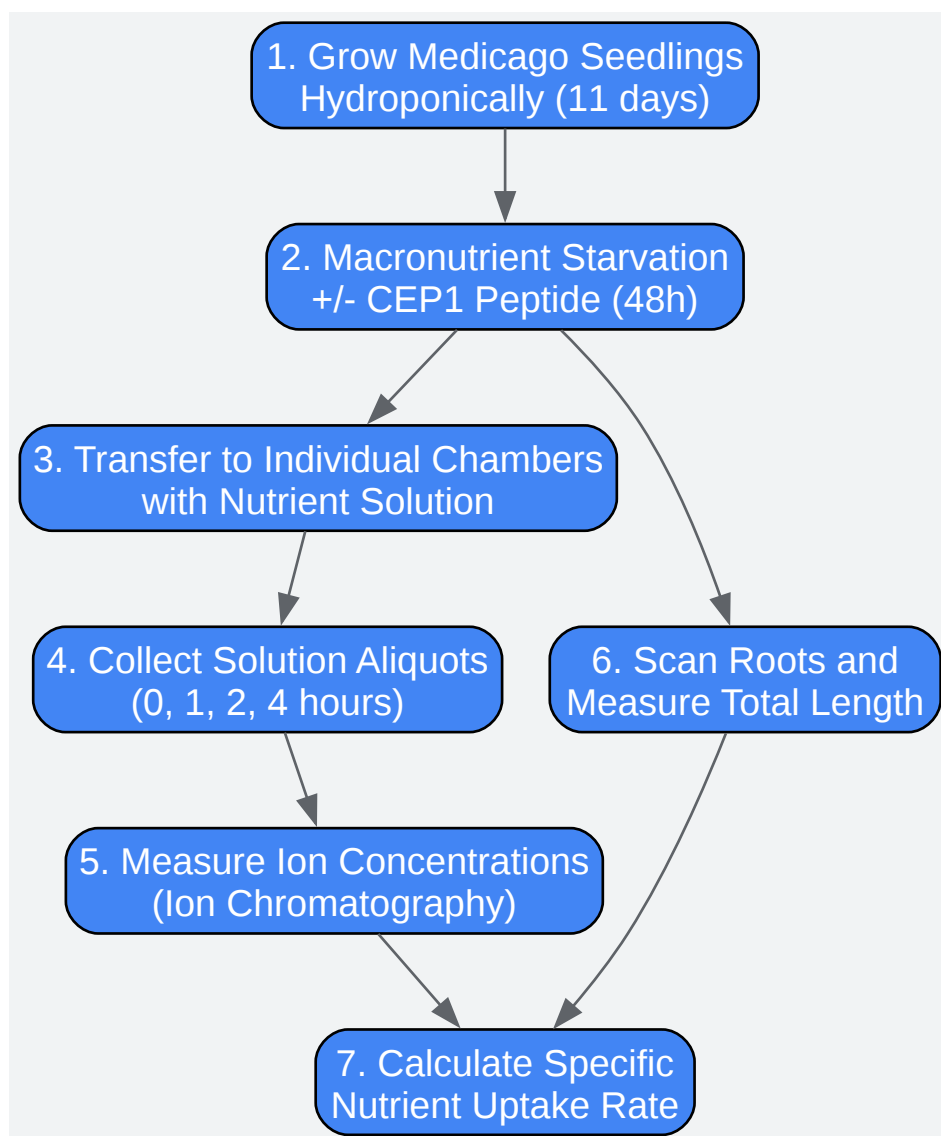
4. Measurement of Cell Viability (MTT Assay):

- Following H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualization: Neuroprotection Experimental Workflow







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References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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